Unsubstituted Piperidine Amide Motif Differentiates the Compound from the Thiophene-Ketone Analog at Orexin Receptor 1
The thiophene analog 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-yl-ethanone (BDBM79876) displayed an IC₅₀ of 1.09 × 10³ nM against human orexin/hypocretin receptor type 1 in a concentration–response screening assay at The Scripps Research Institute Molecular Screening Center [1]. The target compound carries a piperidin-1-yl amide in place of the thiophene ketone; no orexin receptor activity has been reported for the piperidine amide congener, indicating that the terminal carbonyl-piperidine group redirects target selectivity away from orexin GPCRs. This orthogonal selectivity profile is valuable for SCD1-focused screening or metabolic-disease programs where orexin off-target engagement is undesirable.
| Evidence Dimension | In vitro potency at human orexin/hypocretin receptor type 1 |
|---|---|
| Target Compound Data | No reported activity (not active in the same screening panel; confirmed absent from PubChem BioAssay AID 504701 results) |
| Comparator Or Baseline | 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-yl-ethanone (BDBM79876): IC₅₀ = 1.09 × 10³ nM |
| Quantified Difference | >10-fold selectivity shift (from 1.09 × 10³ nM to inactive); the piperidine amide terminus functionally eliminates orexin 1 binding relative to the thiophene ketone |
| Conditions | MLPCN center assay (SRIMSC), human orexin/hypocretin receptor type 1, concentration–response format |
Why This Matters
For scientists procuring compounds for SCD1 or metabolic-target screening, a piperidine-terminated analog that avoids orexinergic activity reduces the risk of sedative or appetite-related off-target confounds.
- [1] BindingDB. BDBM79876 – IC₅₀ 1.09 × 10³ nM, Orexin/Hypocretin receptor type 1 (human). PubChem BioAssay AID 504701. Curated by The Scripps Research Institute Molecular Screening Center. Accessed April 2026. View Source
